An In-depth Technical Guide to (2-Chloro-6-fluorobenzyl)cyclopropylamine
An In-depth Technical Guide to (2-Chloro-6-fluorobenzyl)cyclopropylamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Chloro-6-fluorobenzyl)cyclopropylamine, a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical properties, a probable synthetic route via reductive amination, and predicted spectroscopic data. Furthermore, it explores the potential pharmacological significance of this molecule by examining the established activities of related cyclopropylamine and benzylamine scaffolds. Standardized protocols for analytical characterization by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's characteristics and potential applications.
Introduction and Significance
(2-Chloro-6-fluorobenzyl)cyclopropylamine belongs to a class of compounds that feature a unique combination of a halogenated benzyl group and a cyclopropylamine moiety. The cyclopropylamine functional group is a key pharmacophore in numerous approved drugs, including antidepressants and antibiotics, valued for its ability to modulate enzyme activity and receptor binding.[1][2] The 2-chloro-6-fluoro substitution pattern on the phenyl ring introduces specific electronic and steric properties that can significantly influence the molecule's metabolic stability, binding affinity, and overall pharmacological profile. The strategic placement of halogen atoms is a common tactic in medicinal chemistry to enhance drug-like properties. Given the therapeutic importance of related structures, (2-Chloro-6-fluorobenzyl)cyclopropylamine represents a valuable building block and a potential lead compound for the development of novel therapeutic agents.[3]
Chemical and Physical Properties
(2-Chloro-6-fluorobenzyl)cyclopropylamine is most commonly available as its hydrochloride salt for improved stability and handling. The properties of both the free base and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Chemical Name | N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine | N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride | [4] |
| CAS Number | Not available | 1050213-37-0 | [5] |
| Molecular Formula | C₁₀H₁₁ClFN | C₁₀H₁₂Cl₂FN | [4][5] |
| Molecular Weight | 200.65 g/mol | 236.11 g/mol | [4][5] |
| Appearance | Predicted: Colorless to pale yellow liquid | Crystalline solid | Inferred |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in water and polar organic solvents. | Inferred |
| Predicted logP | 2.6 | Not applicable | [4] |
Synthesis and Purification
The most logical and widely employed method for the synthesis of N-substituted benzylamines is reductive amination.[1] This approach involves the reaction of a carbonyl compound, in this case, 2-chloro-6-fluorobenzaldehyde, with an amine, cyclopropylamine, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Detailed Synthetic Protocol (Representative)
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-6-fluorobenzaldehyde in anhydrous dichloromethane, add cyclopropylamine followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Chloro-6-fluorobenzyl)cyclopropylamine free base.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent. The precipitate can then be collected by filtration and dried.
Spectroscopic Characterization (Predicted)
As experimental spectra for (2-Chloro-6-fluorobenzyl)cyclopropylamine are not widely available, the following data are predicted based on the analysis of structurally similar compounds and computational models.
¹H NMR Spectroscopy (Predicted)
-
δ 7.20-7.40 (m, 2H, Ar-H): Aromatic protons.
-
δ 6.95-7.10 (t, 1H, Ar-H): Aromatic proton.
-
δ 3.85 (s, 2H, Ar-CH₂-N): Methylene protons adjacent to the aromatic ring and nitrogen.
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δ 2.20-2.40 (m, 1H, N-CH-CH₂): Cyclopropyl methine proton.
-
δ 0.40-0.60 (m, 4H, -CH₂-CH₂-): Cyclopropyl methylene protons.
¹³C NMR Spectroscopy (Predicted)
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δ 160.5 (d, J = 245 Hz, C-F): Carbon attached to fluorine.
-
δ 135.0 (d, J = 15 Hz, C-Cl): Carbon attached to chlorine.
-
δ 130.0 (d, J = 10 Hz, Ar-C): Aromatic carbon.
-
δ 125.5 (d, J = 3 Hz, Ar-C): Aromatic carbon.
-
δ 115.0 (d, J = 20 Hz, Ar-C): Aromatic carbon.
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δ 50.0 (Ar-CH₂-N): Methylene carbon.
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δ 35.0 (N-CH-CH₂): Cyclopropyl methine carbon.
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δ 5.0 (-CH₂-CH₂-): Cyclopropyl methylene carbons.
Infrared (IR) Spectroscopy (Predicted)
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3300-3400 cm⁻¹ (N-H stretch, secondary amine): Broad peak indicative of the amine N-H bond.
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3000-3100 cm⁻¹ (C-H stretch, aromatic and cyclopropyl): Sharp peaks.
-
2850-2950 cm⁻¹ (C-H stretch, aliphatic): Sharp peaks.
-
1580-1600 cm⁻¹ (C=C stretch, aromatic): Sharp peaks.
-
1200-1300 cm⁻¹ (C-N stretch): Characteristic amine stretch.
-
1000-1100 cm⁻¹ (C-F stretch): Strong absorption.
-
700-800 cm⁻¹ (C-Cl stretch): Characteristic halogen stretch.
Mass Spectrometry (Predicted)
-
[M+H]⁺ at m/z 200.06: Protonated molecular ion.
-
Fragmentation pattern: Expect to see characteristic fragments corresponding to the loss of the cyclopropyl group and cleavage of the benzyl-nitrogen bond, leading to a prominent peak for the 2-chloro-6-fluorobenzyl cation.[4]
Potential Pharmacological Applications and Mechanism of Action
While specific pharmacological data for (2-Chloro-6-fluorobenzyl)cyclopropylamine is not publicly available, the structural motifs present suggest several potential areas of therapeutic interest.
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine moiety is a well-known pharmacophore in a class of antidepressants known as monoamine oxidase inhibitors (MAOIs).[1] These drugs work by inhibiting the MAO enzymes, which are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression. The specific substitutions on the benzyl ring of (2-Chloro-6-fluorobenzyl)cyclopropylamine could modulate its potency and selectivity for MAO-A versus MAO-B.
Other Potential Applications
Benzylamine derivatives have been investigated for a wide range of biological activities, including as anti-cancer agents and for their effects on the central nervous system.[6] The specific halogenation pattern of (2-Chloro-6-fluorobenzyl)cyclopropylamine may confer unique properties that could be exploited in the development of novel therapeutics for various diseases.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify (2-Chloro-6-fluorobenzyl)cyclopropylamine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
Protocol:
-
Prepare a standard solution of the compound of known concentration in the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength of approximately 210 nm or 254 nm.
-
Inject the standard and sample solutions.
-
Analyze the resulting chromatograms to determine the retention time and peak area for purity assessment and quantification against the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of (2-Chloro-6-fluorobenzyl)cyclopropylamine.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.
-
Use a temperature program for the oven, for example, starting at 100 °C, holding for 2 minutes, then ramping to 300 °C at a rate of 10 °C/min.
-
Acquire mass spectra in the range of m/z 40-500.
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak of interest to confirm the molecular weight and fragmentation pattern.
Safety and Handling
As with any research chemical, (2-Chloro-6-fluorobenzyl)cyclopropylamine should be handled with appropriate safety precautions. While specific toxicity data is not available, related halogenated benzylamines and cyclopropylamines can be irritants and may be harmful if ingested or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Chloro-6-fluorobenzyl)cyclopropylamine is a compound with significant potential in the field of medicinal chemistry. Its structural features suggest a range of possible pharmacological activities, most notably as a potential modulator of monoamine oxidase. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and standardized analytical protocols. It is hoped that this information will serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its therapeutic potential.
References
Sources
- 1. EP0060617A1 - Fluorobenzyl cyclopropane carboxylates, their preparation, compositions and use as insecticides - Google Patents [patents.google.com]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine (C10H11ClFN) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

